2-C-Methyl-alpha-D-riboFuranose tetrabenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

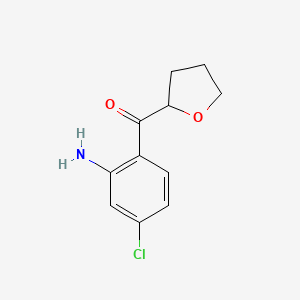

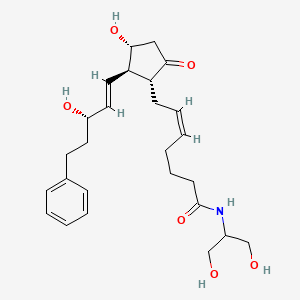

2-C-Methyl-alpha-D-ribofuranose tetrabenzoate is a compound associated with the chemical modification and synthesis of nucleosides, which are fundamental components of nucleic acids such as DNA and RNA. The research into these compounds often aims at understanding their synthesis, molecular structure, chemical reactions, and properties to explore their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

Effective general methods have been developed for the synthesis of 2′-C-methylnucleosides, starting from d-glucose and d-ribose, which are related to the compound of interest. For instance, 3-O-benzyl-1,2-O-isopropylidene-3-C-methyl-α-d- allofuranose was prepared from d-glucose and converted into nucleoside synthesis starting compounds through a series of steps (Beigelman et al., 1987).

Molecular Structure Analysis

The molecular structure of related compounds, such as tetrazole ribonucleosides, has been established using X-ray crystallography and 13C NMR analysis. These studies provide insights into the stereochemical configurations and molecular arrangements that could be relevant to understanding the structure of 2-C-Methyl-alpha-D-ribofuranose tetrabenzoate (Poonian et al., 1976).

Chemical Reactions and Properties

Research on the chemical reactions of related compounds includes the synthesis of 2,5-anhydro-3,4,6-tri-O-(p-nitrobenzoyl)-D-ribononitrile from methyl α,β-D-ribofuranoside, highlighting the types of chemical transformations these molecules can undergo (Khadem et al., 1976).

Physical Properties Analysis

The synthesis and evaluation of tetrazole ribonucleosides as antiviral agents involve understanding their physical properties, such as solubility, stability, and reactivity, which are crucial for their potential applications in medicinal chemistry (Poonian et al., 1976).

Chemical Properties Analysis

The chemical properties of compounds like 2-C-Methyl-alpha-D-ribofuranose tetrabenzoate can be inferred from studies on similar molecules. For example, the action of ammonia on methyl 2,3-anhydro-D-ribofuranosides and subsequent treatment with nitrous acid reveals insights into the reactivity and functional group transformations relevant to understanding the chemical behavior of such compounds (Buchanan & Clark, 1977).

科学的研究の応用

Synthesis of Nucleoside Analogues : A significant application of similar compounds involves the efficient synthesis of nucleoside analogues, which are crucial for exploring RNA biology and have potential value as therapeutic agents. The synthesis approach for 2'-C-beta-methylguanosine, starting from related ribofuranose derivatives, shows high stereoselectivity and regioselectivity, indicating the importance of such compounds in the precise construction of biologically active nucleosides (Li & Piccirilli, 2006).

Biotechnological Tools and Therapeutic Agents : The development of 2'-C-beta-difluoromethylribonucleosides from related ribofuranose compounds exemplifies the creation of novel nucleoside analogues with significant promise as therapeutic agents and biotechnological tools. This synthetic entry demonstrates the potential of these analogues in medical and biochemical research (Ye, Liao, & Piccirilli, 2005).

Catalysis and Material Science : Beyond the realm of medicinal chemistry, compounds related to 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate find applications in catalysis and material science. For instance, N-heterocyclic carbenes derived from bioxazolines, showcasing restricted flexibility and steric demand, have been employed in Suzuki-Miyaura cross-coupling reactions, illustrating the versatility of such structures in synthetic chemistry (Altenhoff, Goddard, Lehmann, & Glorius, 2004).

Organic Electronics : In another interesting application, compounds like tetrabenzo[7]circulene, synthesized from related structures, function as p-type semiconductors in thin-film transistors. This highlights the potential of such molecular frameworks in the development of organic electronic materials (Gu, Li, Shan, Liu, & Miao, 2017).

Antiviral Research : The synthesis of polyhalogenated quinoline C-nucleosides from ribofuranosyl derivatives suggests potential applications in antiviral research. These compounds exhibit strong and selective anti-HCMV activity, underlining the importance of such synthetic endeavors in developing new antiviral agents (Chen, Drach, & Townsend, 2003).

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-GDTAYWNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)